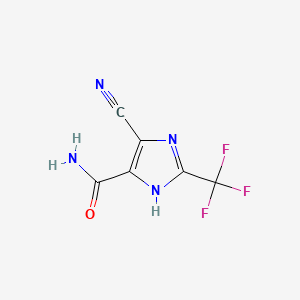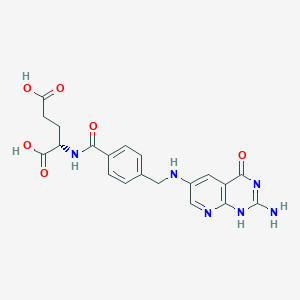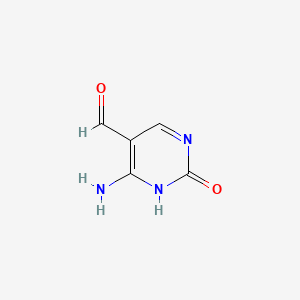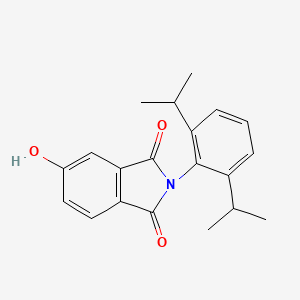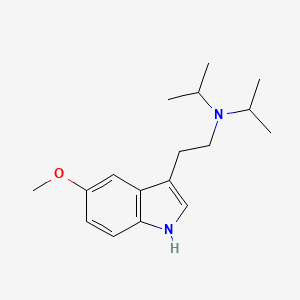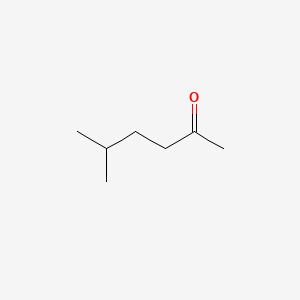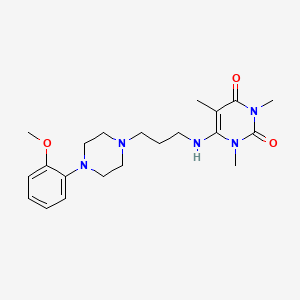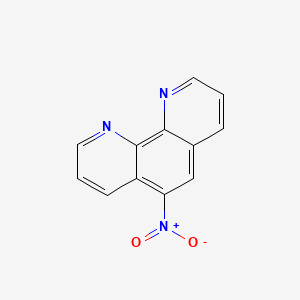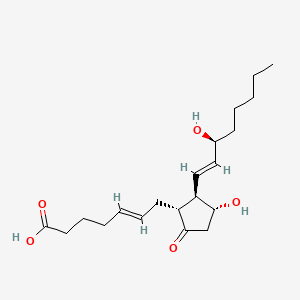
A2A receptor antagonist 1
Overview
Description
A2AR antagonist 1 is a potent and selective antagonist of the adenosine A2A receptor. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the fields of oncology and neurology. By blocking the adenosine A2A receptor, A2AR antagonist 1 can modulate various physiological processes, making it a promising candidate for drug development.
Scientific Research Applications
A2AR antagonist 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study adenosine receptor signaling pathways and to develop new chemical probes.
Biology: Investigated for its role in modulating immune responses and its potential as an immunotherapy agent.
Mechanism of Action
Adenosine A2A receptor antagonists work by blocking adenosine at the adenosine A2A receptor . They are believed to be neuroprotectors for their ability to reduce neuroinflammation . They have shown to be beneficial for enhancing the therapeutic effects of L-DOPA and reducing dyskinesia from long-term L-DOPA treatment .
Future Directions
The future directions of A2A receptor antagonist 1 research are promising. Due to the involvement of the A2A adenosine receptor in activated immune cells, it will be taken into consideration the potential application of A2A adenosine receptor antagonists in the anti-cancer therapy . The potent triazene A2A AR antagonist, AZD4365, also called HTL 1071 or imaradenant, is in early clinical phase trial for cancer and it is showing encouraging results in enhancing antitumor immunity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A2AR antagonist 1 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route involves the use of 1,2,4-triazole scaffolds, which are known for their potent binding affinity and antagonistic activity for adenosine receptors . The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of A2AR antagonist 1 may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Quality control measures, including high-performance liquid chromatography (HPLC), are essential to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
A2AR antagonist 1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to convert specific functional groups to their corresponding reduced forms.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of A2AR antagonist 1, while substitution reactions can produce various substituted analogs with potentially different biological activities .
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known non-selective adenosine receptor antagonist that also targets the A2A receptor.
Theophylline: Another non-selective adenosine receptor antagonist with similar properties to caffeine.
Istradefylline: A selective adenosine A2A receptor antagonist used in the treatment of Parkinson’s disease.
Uniqueness
A2AR antagonist 1 is unique due to its high selectivity and potency for the adenosine A2A receptor. Unlike non-selective antagonists such as caffeine and theophylline, A2AR antagonist 1 specifically targets the A2A receptor, reducing the likelihood of off-target effects. This selectivity makes it a valuable tool for studying adenosine receptor signaling and a promising candidate for therapeutic development .
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-4-(furan-2-yl)pyrazolo[3,4-d]pyrimidin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN5O/c17-12-5-2-1-4-10(12)9-22-15-11(8-19-22)14(20-16(18)21-15)13-6-3-7-23-13/h1-8H,9H2,(H2,18,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEJMSUHUZNTCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=NC(=NC(=C3C=N2)C4=CC=CO4)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
